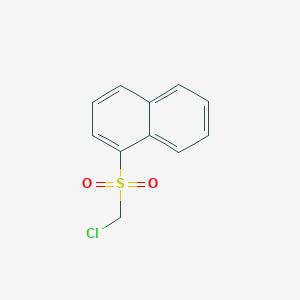
1-((Chloromethyl)sulfonyl)naphthalene
Vue d'ensemble
Description
“1-((Chloromethyl)sulfonyl)naphthalene” is a chemical compound with the molecular formula C11H9Cl . It is also known as 1-Naphthylmethyl chloride .
Synthesis Analysis
The synthesis of 1-chloromethylnaphthalene involves the use of an oil phase washed twice with a 10wt% potassium carbonate solution and water to obtain 1-chlorine Crude methylnaphthalene . The crude 1-chloromethylnaphthalene is then added to 192 g of absolute ethanol, heated to 26 °C to dissolve, then cooled to -5 °C at a rate of 0.5 °C/10min for 2 hours, then filtered and washed with absolute ethanol .Molecular Structure Analysis
The molecular structure of 1-((Chloromethyl)sulfonyl)naphthalene can be represented by the InChI string: InChI=1S/C11H9Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
The kinetics and dissociation mechanism of 1-(chloromethyl)naphthalene following 266nm photoexcitation have been studied . Intermolecular nucleophilic dearomatization of 1-chloromethyl naphthalene with various activated methylene compounds has also been investigated .Physical And Chemical Properties Analysis
1-((Chloromethyl)sulfonyl)naphthalene is a solid substance with a deep brown color . It has a refractive index of n20/D 1.635 (lit.), a boiling point of 167-169 °C/25 mmHg (lit.), a melting point of 32 °C (lit.), and a density of 1.18 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Chemical Reaction Studies
1-((Chloromethyl)sulfonyl)naphthalene and related compounds have been studied in various chemical reactions. For instance, the reaction of dimethylsulfoxide with 5-dimethyl aminonaphthalene-1-sulfonyl chloride, a related compound, produced 5-dimethyl amino-naphthalene-1-sulfonic acid and chlorodimethyl sulfide. This research contributes to understanding the reaction mechanisms and potential applications of sulfonyl chlorides in organic synthesis (Boyle, 1966).
Fluorescence Studies
Compounds similar to 1-((Chloromethyl)sulfonyl)naphthalene have been used in fluorescence studies. For example, the 1-dimethylamino-5-naphthalene sulfonyl (dansyl) derivative of alanyllsyl chloromethane was synthesized and employed to introduce the fluorescent dansyl moiety into the active site of trypsin, providing insights into enzyme activity and structure (Penny, Dyckes & Burleigh, 2009).
Structural Analysis
Studies on related naphthalene derivatives, such as 1,8-bis(phenylsulfanyl)naphthalene, have focused on structural analysis, examining aspects like molecular structures, ring torsions, and S...O close contacts. This type of research aids in understanding the physical and chemical properties of naphthalene derivatives, which can be crucial for developing new materials or pharmaceuticals (Nagy et al., 2002).
Synthesis and Characterization
The synthesis and characterization of various naphthalene derivatives have been extensively studied. This includes research on the reactivity of chloromethyl aryl sulfone carbanion with electrophilic arenes, leading to products that are important for the development of new chemical entities (Kakosza et al., 1987).
Environmental Applications
Compounds similar to 1-((Chloromethyl)sulfonyl)naphthalene have been used in environmental applications, such as in the study of polyaromatic sulfonates as tracers in geothermal reservoirs. This research is crucial for understanding the movement of fluids in geothermal systems and optimizing resource extraction (Rose, Benoit & Kilbourn, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
1-(chloromethylsulfonyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c12-8-15(13,14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMLYFRREKIYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471403 | |
| Record name | 1-(Chloromethanesulfonyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Chloromethyl)sulfonyl)naphthalene | |
CAS RN |
87491-79-0 | |
| Record name | 1-(Chloromethanesulfonyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

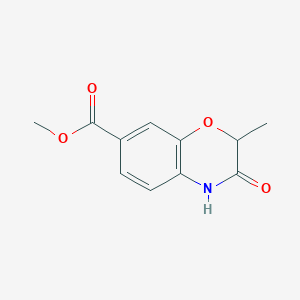
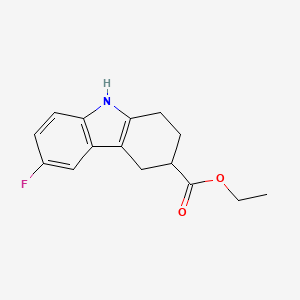
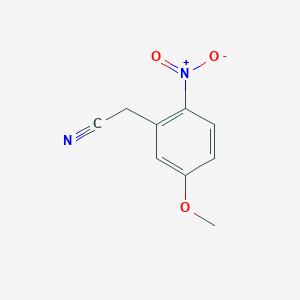
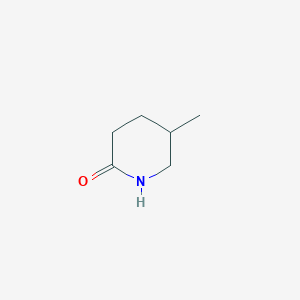
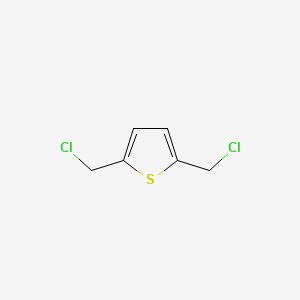
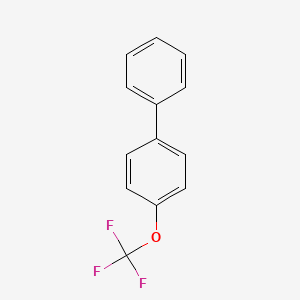
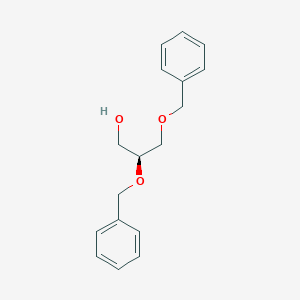
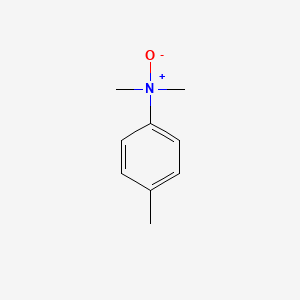
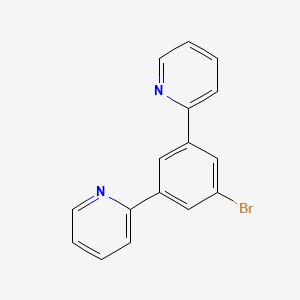

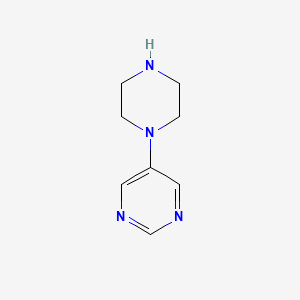
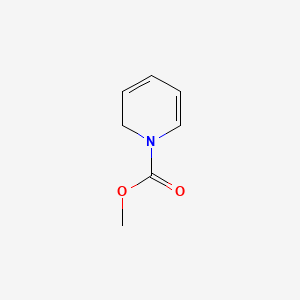
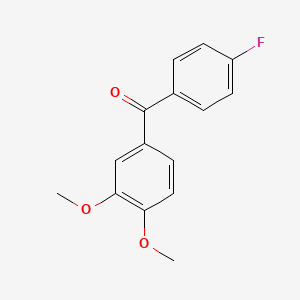
![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) benzyloxycarbonyloxy]succinimide](/img/structure/B1599742.png)